5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
765286-75-7 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3O2/c1-15-12(9(13)7-14-15)8-4-5-10(16-2)11(6-8)17-3/h4-7H,13H2,1-3H3 |
InChI Key |
FQDFQHYWTUZPPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where electrophilic aromatic substitution can introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. It has been shown to interact with specific biological targets that could inhibit cancer cell proliferation .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
- Antimicrobial Activity : There is evidence that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
Synthetic Approaches
The synthesis of this compound typically involves several chemical reactions:
- Formation of the Pyrazole Ring : Starting materials undergo cyclization to form the pyrazole structure.
- Substitution Reactions : The introduction of the dimethoxyphenyl group occurs through substitution reactions.
- Methylation : The final step often involves methylation to yield the desired compound .
Applications in Medicinal Chemistry
Given its promising biological activities, this compound is being explored for various medicinal applications:
- Drug Development : The compound's ability to interact with multiple biological targets makes it a valuable scaffold for designing new drugs aimed at cancer, inflammation, and infections .
- Pharmacological Studies : Ongoing research focuses on understanding the pharmacodynamics and pharmacokinetics of this compound to optimize its therapeutic potential .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with DNA or proteins, affecting cellular processes and exhibiting cytotoxic effects against cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The 3,4-dimethoxyphenyl substituent is a recurring pharmacophore in bioactive heterocycles. Below is a comparative analysis of key analogs:
Substituent Effects on Bioactivity
- The 3,4-dimethoxyphenyl group enhances antioxidant and enzyme inhibition properties in curcumin analogs (e.g., ACE inhibition by compound 3d in ). This substituent may similarly influence the target compound’s activity, though empirical validation is needed .
- Methyl groups on pyrazole rings (as in the target compound) typically improve metabolic stability compared to bulkier substituents (e.g., tert-butyl in ) .
Key Research Findings and Implications
Structural Versatility : The 3,4-dimethoxyphenyl group is a versatile moiety across heterocycles (pyrazoles, oxadiazoles, triazoles), enabling diverse biological applications.
Safety Profile: The target compound’s non-carcinogenic status and moderate toxicity contrast with triazole analogs’ predicted low toxicity, highlighting scaffold-specific risks .
Synthetic Challenges : High-yield syntheses (e.g., 82% for pyrazolo-pyrimidines) suggest optimization opportunities for the target compound’s production .
Biological Activity
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine (CAS No: 765286-75-7) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies, and presents data in tables for clarity.
The molecular formula of this compound is C12H15N3O2, with a molecular weight of 233.27 g/mol. The structure features a pyrazole ring substituted with a dimethoxyphenyl group, which is significant for its biological activity.
Biological Activity Overview
Research has shown that compounds containing the pyrazole moiety exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cell lines such as MDA-MB-231 and HepG2, enhancing caspase activity and causing morphological changes at specific concentrations .
- Antimicrobial Properties : In vitro studies have demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL against certain bacteria . Furthermore, these compounds have shown efficacy in inhibiting biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis .
- Enzyme Inhibition : The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating potent activity in the low micromolar range (12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR) .
Anticancer Studies
A study focusing on the anticancer properties of pyrazole derivatives found that specific compounds could significantly inhibit the proliferation of breast cancer cells (MDA-MB-231). The results indicated that at concentrations as low as 1 μM, these compounds could enhance apoptosis markers and disrupt cell cycle progression .
| Compound | IC50 (μM) | Apoptosis Induction | Cell Line |
|---|---|---|---|
| 7d | 10 | Increased by 1.33x | MDA-MB-231 |
| 7h | 10 | Increased by 1.57x | MDA-MB-231 |
| 10c | 2.5 | Significant changes | MDA-MB-231 |
Antimicrobial Studies
In antimicrobial evaluations, derivatives similar to this compound were tested against several bacterial strains. The findings indicated robust antibacterial effects with low MIC values.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
Case Studies
A case study involving the synthesis and evaluation of various pyrazole derivatives revealed that modifications on the phenyl ring significantly affected biological activity. The presence of electron-donating groups such as methoxy groups enhanced anticancer efficacy compared to unsubstituted analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine, and how can yield be improved?
- Methodology : Microwave-assisted cyclocondensation (e.g., using N,N-dimethylformamide dimethyl acetal and phenylhydrazine derivatives) reduces reaction time and improves regioselectivity . For scale-up, consider solvent-free conditions or Vilsmeier–Haack formylation to stabilize intermediates . Monitor reaction progress via HPLC or TLC with UV visualization.
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodology : Use single-crystal X-ray diffraction for definitive confirmation of the pyrazole core and substituent positions . Complement this with spectroscopic techniques:
- ¹H/¹³C NMR : Verify methoxy group integration (δ ~3.8–4.0 ppm) and pyrazole ring protons (δ ~6.5–8.0 ppm) .
- FT-IR : Identify amine N–H stretching (3200–3400 cm⁻¹) and aromatic C=C/C–O bonds .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- CNS Targets : Radioligand binding assays for GPCRs (e.g., cannabinoid or serotonin receptors) due to diarylpyrazole structural motifs .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s bioactivity and pharmacokinetics?
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to targets like tubulin (anticancer) or carbonic anhydrase .
- ADMET Prediction : SwissADME or pkCSM to assess logP (target <5 for CNS penetration), CYP450 interactions, and hERG liability .
Q. How to resolve contradictions in reported bioactivity data across structurally similar pyrazoles?
- Methodology :
- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .
- Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products that may influence observed activity .
Q. What strategies mitigate the compound’s instability under physiological conditions?
- Methodology :
- Prodrug Design : Introduce acetyl or phosphate groups at the 4-amine position to enhance solubility and reduce first-pass metabolism .
- Formulation : Encapsulate in PLGA nanoparticles (200–300 nm) for sustained release, validated via in vitro dissolution testing .
Q. How to assess ecological risks given limited ecotoxicology data?
- Methodology :
- QSAR Modeling : Use EPI Suite to predict biodegradation (BIOWIN) and aquatic toxicity (ECOSAR) .
- Microcosm Studies : Evaluate soil mobility and microbial degradation in simulated ecosystems (OECD 307 guidelines) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
